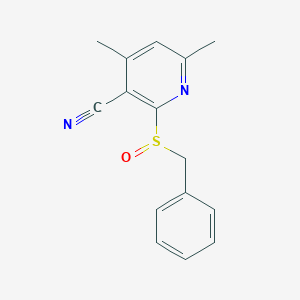
2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfinyl)-4,6-dimethylnicotinonitrile, also known as BSMN, is a chemical compound that has been studied extensively for its potential use in medicinal chemistry. BSMN is a member of the nicotinonitrile family of compounds, which have been shown to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has been shown to inhibit the activity of the enzyme protein kinase B, which is involved in the regulation of cell survival and proliferation. It has also been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of cyclic AMP levels in cells.
Biochemical and Physiological Effects:
2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile inhibits the growth and proliferation of cancer cells, as well as the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has anti-tumor activity in mouse models of breast and lung cancer, as well as anti-inflammatory activity in mouse models of acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is its broad-spectrum activity against a variety of cancer cell lines and viruses. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile. One area of interest is the development of more efficient synthesis methods to increase the yield of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile. Another area of interest is the investigation of the potential use of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile in combination with other therapeutic agents to enhance its activity. Finally, further studies are needed to fully elucidate the mechanism of action of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile and to identify potential targets for its use in the treatment of cancer and viral infections.
Conclusion:
In conclusion, 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is a promising compound with potential applications in the field of medicinal chemistry. Its broad-spectrum activity against cancer cell lines and viruses, as well as its anti-inflammatory properties, make it an attractive candidate for further research. While there are limitations to its use, such as its low yield in the synthesis process, further investigation of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is warranted to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile is a multistep process that involves the reaction of 2-chloro-4,6-dimethylpyridine with benzylsulfinyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium cyanide to form the final product, 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(benzylsulfinyl)-4,6-dimethylnicotinonitrile has also been shown to have antiviral activity against the hepatitis C virus, as well as anti-inflammatory activity in animal models of acute lung injury.
Propiedades
IUPAC Name |
2-benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11-8-12(2)17-15(14(11)9-16)19(18)10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQYXTBUOWEFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)S(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfinyl-4,6-dimethylpyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

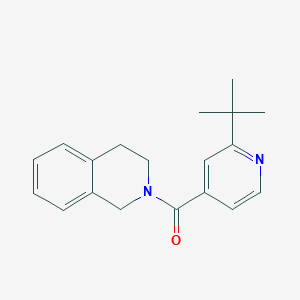
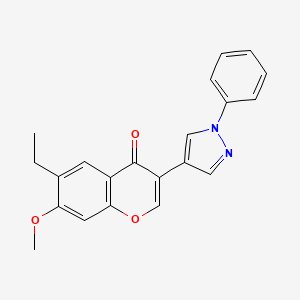
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)

![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
![N-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5760032.png)
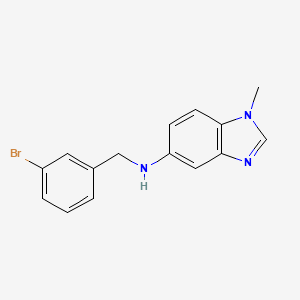
![N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5760046.png)
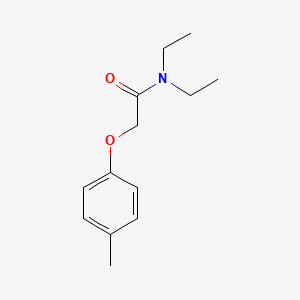
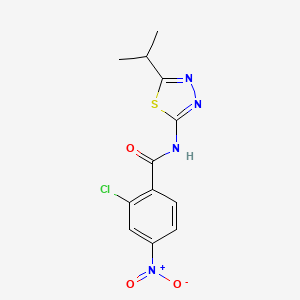
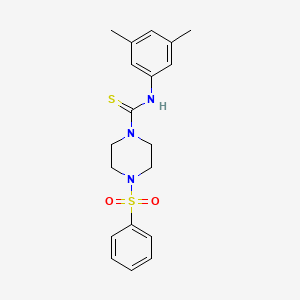
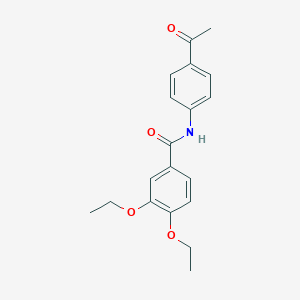
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5760075.png)